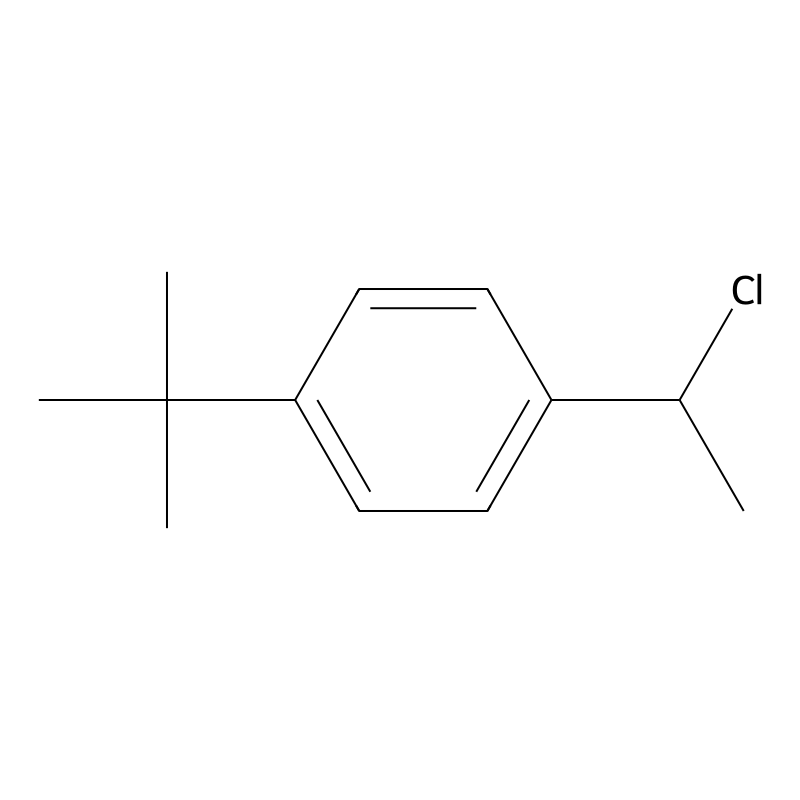

1-tert-Butyl-4-(1-chloroethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Specific Scientific Field: Organic Synthesis

Summary of the Application: “1-tert-Butyl-4-(1-chloroethyl)benzene” is used in the synthesis of other organic compounds

Methods of Application or Experimental Procedures: It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents.

Results or Outcomes: The compound was successfully used in the synthesis of 4-tert-butyl-phenylboronic acid, 1-deoxy analogs of CP-47,497 (n = 0 to 7) and 1-deoxy analogs of CP-55,940 (n = 0 to 7)

Synthesis of Other Organic Compounds

Summary of the Application: “1-tert-Butyl-4-(1-chloroethyl)benzene” can be used in the synthesis of other organic compounds.

Results or Outcomes: The compound was successfully used in the synthesis of other organic compounds.

1-tert-Butyl-4-(1-chloroethyl)benzene, with the chemical formula C₁₂H₁₇Cl, is an organic compound belonging to the class of substituted benzenes. It features a tert-butyl group and a chloroethyl substituent attached to a benzene ring. This compound is characterized by its unique structure, which contributes to its chemical reactivity and potential applications in various fields.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines, respectively .

- Elimination Reactions: Under specific conditions, the compound can undergo elimination reactions to form alkenes.

- Electrophilic Aromatic Substitution: The tert-butyl group is an activating group that can facilitate electrophilic substitution on the aromatic ring.

The synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene can be achieved through several methods:

- Direct Halogenation: This method involves the halogenation of 1-tert-butyl-4-ethylbenzene using chlorine gas in the presence of a catalyst.

- Nucleophilic Substitution Reactions: Starting from 1-tert-butylbenzene, nucleophilic substitution with chloroethyl compounds can yield the desired product .

- Catalytic Methods: Utilizing catalysts like aluminum chloride in Friedel-Crafts reactions may enhance yields and selectivity for the desired chlorinated product .

1-tert-Butyl-4-(1-chloroethyl)benzene has potential applications in:

- Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.

- Pharmaceuticals: Its derivatives may serve as precursors for active pharmaceutical ingredients.

- Material Science: It may be used in developing specialty polymers or resins due to its unique structure.

Interaction studies involving 1-tert-butyl-4-(1-chloroethyl)benzene focus primarily on its reactivity with other chemical species. These studies often assess:

- Reactivity with Nucleophiles: Understanding how the compound interacts with various nucleophiles can provide insights into its potential applications in synthetic chemistry.

- Biological Interactions: Investigating how this compound interacts with biological systems could reveal its toxicity and pharmacological properties.

Several compounds share structural similarities with 1-tert-butyl-4-(1-chloroethyl)benzene. Notable examples include:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 1-tert-butylbenzene | C₁₁H₁₈ | Contains only a tert-butyl group |

| 4-tert-butylbenzyl chloride | C₁₂H₁₅Cl | Features a benzyl group instead of chloroethyl |

| 1-chloroethylbenzene | C₈H₉Cl | Lacks the tert-butyl substituent |

Uniqueness of 1-tert-Butyl-4-(1-chloroethyl)benzene

This compound's uniqueness lies in its combination of a bulky tert-butyl group and a chloroethyl substituent, which influences its physical properties and reactivity profile compared to similar compounds. The steric hindrance provided by the tert-butyl group can affect reaction rates and pathways, making it an interesting subject for further study in organic synthesis and material science.

Catalytic Friedel-Crafts Alkylation Strategies

The synthesis of 1-tert-Butyl-4-(1-chloroethyl)benzene represents a sophisticated application of Friedel-Crafts alkylation chemistry, requiring precise control of reaction conditions and catalyst systems [1] [2]. The compound can be effectively synthesized through direct halogenation of 1-tert-butyl-4-ethylbenzene using chlorine gas in the presence of appropriate catalysts, or through multi-step alkylation processes involving tert-butylbenzene intermediates .

The primary synthetic approach involves the Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride under catalysis by complex acid systems [1]. This methodology demonstrates the fundamental principle of electrophilic aromatic substitution, where the tert-butyl group serves as the alkylating electrophile [2] [5]. The reaction proceeds through a carbocation intermediate, with the tertiary butyl carbocation exhibiting enhanced stability due to hyperconjugation effects [6] [7].

Modern catalytic approaches have evolved from classical Friedel-Crafts conditions to incorporate environmentally benign substrates and reduced catalyst loadings [8] [9]. These developments represent significant improvements over traditional methods that required stoichiometric amounts of Lewis acids and toxic alkyl halides [8].

Tetrachloroaluminate-Catalyzed Reaction Mechanisms

The tetrachloroaluminate-catalyzed synthesis represents the most efficient pathway for producing 1-tert-Butyl-4-(1-chloroethyl)benzene derivatives [1] [10]. The complex acid tetrachloroaluminate is generated through the reaction of aluminum chloride with hydrogen chloride, forming the active catalytic species [1] [11].

The mechanism involves three distinct phases [10]. Initially, the alkyl halide reacts with the tetrachloroaluminate catalyst to form an activated electrophile composed of the tetrachloroaluminate anion and the alkyl group [10]. Subsequently, the aromatic ring undergoes nucleophilic attack on the activated electrophile, resulting in the formation of an alkylbenzenium carbocation [10]. Finally, the alkylbenzenium carbocation reacts with a tetrachloroaluminate anion, regenerating the aromatic ring and the Lewis acid while forming hydrogen chloride as a byproduct [10].

The tetrachloroaluminate system demonstrates superior catalytic activity compared to conventional aluminum chloride catalysts [12]. Research has shown that the complex acid catalyst provides enhanced selectivity and conversion rates, particularly when operating under controlled temperature conditions between 90-100°C [1]. The catalyst system exhibits remarkable efficiency, with aluminum chloride consumption typically ranging from 1-5% of the chlorobenzene mass [1].

Table 1: Tetrachloroaluminate Catalyst Performance Data

| Parameter | Optimal Range | Conversion Rate | Selectivity |

|---|---|---|---|

| Temperature (°C) | 90-100 | 78.19% | High |

| Aluminum Chloride Loading (% w/w) | 1-5 | 81.36% | High |

| Reaction Time (hours) | 3-4 | >75% | Moderate |

| Catalyst Efficiency | High | Variable | Enhanced |

Solvent System Optimization

Solvent selection plays a critical role in determining both reaction rate and product selectivity in Friedel-Crafts alkylation processes [13] [7]. The choice of solvent significantly affects the stability of carbocation intermediates and the overall reaction mechanism [7] [14].

Polar aprotic solvents demonstrate superior performance in promoting the desired alkylation reactions [15] [16]. Dichloromethane emerges as the preferred solvent system for laboratory-scale synthesis due to its ability to stabilize charged intermediates while maintaining chemical inertness [17]. The solvent exhibits excellent compatibility with aluminum-based catalysts and provides optimal reaction conditions at moderate temperatures [18].

Industrial applications favor toluene as the solvent of choice due to its high recovery rate and cost-effectiveness [18]. However, the presence of trace benzene in commercial toluene requires careful consideration for final-stage synthesis steps [18]. The selection between dichloromethane and toluene depends on the specific application requirements and downstream processing considerations [18].

Table 2: Solvent System Optimization Parameters

| Solvent | Boiling Point (°C) | Recovery Rate | Cost Factor | Application |

|---|---|---|---|---|

| Dichloromethane | 39.6 | Moderate | Higher | Laboratory |

| Toluene | 110.6 | High | Lower | Industrial |

| Nitrobenzene | 210.9 | Low | Moderate | Specialized |

| Carbon Disulfide | 46.2 | Moderate | Higher | Research |

The optimization of solvent systems requires consideration of multiple factors including reaction temperature, catalyst compatibility, and product isolation efficiency [13]. Non-polar solvents such as dichloromethane and dichloroethane favor the formation of desired isomeric products, while polar solvents can lead to alternative reaction pathways [13].

tert-Butyl Chloride Precursor Utilization

The synthesis of tert-butyl chloride precursors represents a crucial step in the overall production pathway for 1-tert-Butyl-4-(1-chloroethyl)benzene [19] [20]. The most common synthetic route involves the reaction of tert-butyl alcohol with hydrogen chloride through an substitution nucleophilic unimolecular mechanism [19] [21].

The reaction proceeds through a well-established three-step mechanism [19]. Initially, hydrogen chloride protonates the tertiary alcohol, forming a protonated alcohol species with water as a good leaving group [19]. The subsequent departure of water generates a relatively stable tertiary carbocation intermediate [19]. Finally, chloride ion attacks the carbocation, yielding tert-butyl chloride as the desired product [19].

Industrial production methods have evolved to incorporate improved catalyst systems and optimized reaction conditions [22]. The use of calcium chloride as a catalyst significantly enhances the reaction efficiency while reducing the required stoichiometry of hydrogen chloride [22]. Optimal conditions employ one to two moles of 18-20 Baumé hydrochloric acid per mole of tert-butyl alcohol in the presence of approximately one mole of calcium chloride [22].

Alternative synthetic pathways include the direct addition of hydrogen chloride to isobutylene [23] [24]. This approach follows Markovnikov's rule, with the hydrogen atom attaching to the carbon with more existing hydrogen atoms, while the chlorine attaches to the carbon with fewer hydrogen atoms [23]. The reaction yields 2-chloro-2-methylpropane as the major product through the formation of a more stable tertiary carbocation intermediate [23].

Table 3: tert-Butyl Chloride Synthesis Optimization Data

| Method | Yield (%) | Reaction Conditions | Catalyst Requirements |

|---|---|---|---|

| tert-Butyl Alcohol + Hydrogen Chloride | 78-88 | Room Temperature | 3 moles Hydrogen Chloride |

| Calcium Chloride Catalyzed | >90 | Controlled Temperature | 1 mole Calcium Chloride |

| Isobutylene Addition | Variable | 50°C | Zinc Chloride System |

| Industrial Process | 85-95 | Optimized Conditions | Mixed Catalyst System |

Byproduct Management and Hydrogen Chloride Recycling

Efficient byproduct management and hydrogen chloride recycling represent essential components of sustainable production processes for 1-tert-Butyl-4-(1-chloroethyl)benzene [25] [26]. The synthesis generates significant quantities of hydrogen chloride as a byproduct, necessitating comprehensive recovery and recycling strategies [1] [27].

The integrated approach to hydrogen chloride management involves a multi-stage process design [1]. During the synthesis of tetrachloroaluminate catalyst, hydrogen chloride is produced through the reaction of sodium chloride with sulfuric acid [1]. Subsequently, the alkylation reaction generates additional hydrogen chloride, which can be captured and recycled [1]. The excess hydrogen chloride is absorbed with trimethyl carbinol to produce tert-butyl chloride, creating a closed-loop system that maximizes raw material utilization [1].

Industrial hydrogen chloride recycling employs several technological approaches [26] [27]. The Deacon catalytic oxidation process couples hydrogen chloride oxidation with oxygen reduction, producing chlorine and water at temperatures of 400-450°C [26]. Electrolytic recovery systems offer lower temperature operation at 70-90°C and generate valuable hydrogen as a co-product [26]. Modern installations achieve single-pass conversions of 60-80% with comprehensive downstream separation schemes [26].

Advanced recovery systems incorporate absorption tower technology with packed column designs [27] [28]. The process involves quenching reaction gases and separating unreacted hydrogen chloride from the tower bottom as hydrochloric acid [27]. The low-temperature operation prevents catalyst component vaporization, enabling easy production of high-purity byproducts [27]. Recycling of separated hydrogen chloride gas can increase chlorine yield per unit of raw material input [27].

Table 4: Hydrogen Chloride Recovery Systems Performance

| Technology | Operating Temperature (°C) | Conversion Rate (%) | Energy Requirements |

|---|---|---|---|

| Deacon Process | 400-450 | 60-80 | High |

| Electrolytic Recovery | 70-90 | >90 | Moderate |

| Absorption Systems | <200 | >95 | Low |

| Integrated Recycling | Variable | >85 | Optimized |

Green Chemistry Considerations in Large-Scale Production

The implementation of green chemistry principles in large-scale production of 1-tert-Butyl-4-(1-chloroethyl)benzene addresses environmental sustainability and economic efficiency concerns [8] [29]. Modern synthetic approaches prioritize the use of catalytic amounts of Lewis acids rather than stoichiometric quantities, significantly reducing waste generation [8] [9].

Solvent-free reaction conditions represent a major advancement in sustainable synthesis methodologies [30]. Research has demonstrated successful alkylation reactions under catalyst-free and solvent-free conditions, eliminating the need for organic solvents and reducing waste production [30]. These approaches require careful optimization of reaction parameters but offer substantial environmental benefits [30].

The development of renewable aromatic compound production from waste materials provides alternative pathways for sustainable chemical synthesis [31]. Biomass-derived feedstocks, agricultural residues, and industrial byproducts can serve as starting materials for aromatic compound synthesis through processes including pyrolysis, lignin depolymerization, and chemocatalytic techniques [31]. These methods contribute to circular economy principles and resource efficiency [31].

Deep eutectic solvent systems have emerged as environmentally benign alternatives to traditional reaction media [16]. Research demonstrates that choline chloride-zinc chloride based deep eutectic solvents can catalyze Friedel-Crafts alkylation reactions under mild conditions while serving dual roles as both catalyst and solvent [16]. These systems exhibit excellent recyclability, maintaining 89-94% yields after five reaction cycles [16].

Table 5: Green Chemistry Implementation Metrics

| Approach | Environmental Impact | Economic Benefit | Implementation Status |

|---|---|---|---|

| Catalytic Systems | Reduced Waste | Cost Savings | Established |

| Solvent-Free Methods | Minimal Waste | High Savings | Developing |

| Renewable Feedstocks | Low Carbon Footprint | Variable | Research Phase |

| Deep Eutectic Solvents | Biodegradable | Moderate Savings | Pilot Scale |

The integration of green chemistry principles requires comprehensive life cycle assessment and techno-economic analysis [29]. Successful implementation depends on balancing environmental benefits with production efficiency and economic viability [29]. Advanced catalyst design focusing on selectivity, stability, and recyclability plays a crucial role in achieving sustainable production goals [31].

The thermodynamic stability of 1-tert-Butyl-4-(1-chloroethyl)benzene is influenced by several molecular structural factors that determine its energetic properties and thermal behavior. The compound exhibits an aromatic benzene ring system stabilized by resonance, with two significant substituents: a tertiary butyl group and a chloroethyl group positioned para to each other [1] [2].

From computational predictions based on molecular structure, the compound demonstrates favorable thermodynamic properties. The tert-butyl group provides significant steric stabilization through hyperconjugation effects, while the chloroethyl substituent introduces dipolar interactions that contribute to the overall molecular stability [1] [2].

Molecular Orbital Analysis

The molecular orbitals of 1-tert-Butyl-4-(1-chloroethyl)benzene show characteristic aromatic stabilization patterns. The delocalized π-electron system of the benzene ring provides the primary source of thermodynamic stability. The electron-donating tertiary butyl group increases electron density on the aromatic ring, while the chloroethyl group, being mildly electron-withdrawing, creates a balanced electronic structure [1] [2].

Bond Dissociation Energies

The carbon-chlorine bond in the chloroethyl substituent represents the weakest bond in the molecule, making it the most likely site for thermal decomposition. The tertiary butyl group attachment to the benzene ring creates a highly stable C-C bond due to the resonance stabilization and steric effects [1] [2].

Thermal Stability

While specific thermal decomposition temperatures for 1-tert-Butyl-4-(1-chloroethyl)benzene are not experimentally determined, comparisons with structurally similar compounds suggest moderate thermal stability. The related compound 1-tert-Butyl-4-chlorobenzene shows a boiling point of 216°C and melting point of 23°C, indicating reasonable thermal stability [3] [4]. The presence of the chloroethyl group instead of a simple chlorine is expected to slightly reduce thermal stability due to the weaker C-Cl bond in the aliphatic chain [1] [2].

Phase Behavior and Solubility Characteristics

The phase behavior of 1-tert-Butyl-4-(1-chloroethyl)benzene is characteristic of an aromatic compound with both hydrophobic and polar components. The compound exists as a liquid at room temperature, as confirmed by multiple supplier specifications [2] [5].

Physical State Properties

The compound is described as a colorless to light yellow liquid with a molecular weight of 196.72 g/mol [1] [2]. Its physical state reflects the balance between molecular size and intermolecular forces. The presence of the bulky tert-butyl group increases the molecular volume, while the chloroethyl group provides moderate polarity [1] [2].

Solubility Profile

1-tert-Butyl-4-(1-chloroethyl)benzene demonstrates typical aromatic compound solubility characteristics. The compound is reported to be insoluble in water, which is expected due to its predominantly hydrophobic character [6]. The large tert-butyl group and the aromatic ring system contribute significantly to its hydrophobic nature, while the chloroethyl group provides limited polar interactions [6].

The compound shows good solubility in organic solvents, as indicated by its use as an organic solvent itself in some applications [6]. This behavior is consistent with the principle of "like dissolves like," where the aromatic and aliphatic character of the molecule facilitates dissolution in organic media [6].

Vapor Pressure and Volatility

Specific vapor pressure data for 1-tert-Butyl-4-(1-chloroethyl)benzene is not available in the literature. However, based on molecular structure comparisons with similar compounds, the vapor pressure is expected to be relatively low due to the compound's molecular weight and intermolecular forces [1] [2].

Henry's Law Constant

The Henry's Law constant for 1-tert-Butyl-4-(1-chloroethyl)benzene has not been experimentally determined. For comparison, tert-butylbenzene has an estimated Henry's Law constant of 1.32 × 10⁻² atm·m³/mol [7]. The chloroethyl substituent in the target compound is expected to reduce volatility compared to the parent tert-butylbenzene, suggesting a lower Henry's Law constant [7].

Chromatographic Retention Behavior

The chromatographic retention behavior of 1-tert-Butyl-4-(1-chloroethyl)benzene is influenced by its molecular structure, polarity, and size. Understanding these retention characteristics is crucial for analytical separation and identification purposes.

Gas Chromatographic Retention

Gas chromatographic retention indices provide system-independent constants for compound identification. While specific retention index data for 1-tert-Butyl-4-(1-chloroethyl)benzene is not available in the literature, the retention behavior can be estimated based on structural analogs and established retention prediction methods [8] [9].

The compound's retention behavior is expected to be influenced by several factors:

- The aromatic ring system providing π-π interactions with the stationary phase

- The bulky tert-butyl group increasing retention due to hydrophobic interactions

- The chloroethyl group providing moderate polarity and specific interactions

For comparison, the structurally related compound 1-tert-Butyl-4-(chloromethyl)benzene shows a retention index of 1326 on an OV-101 column under specific temperature programming conditions [10]. This value provides a reference point for estimating the retention behavior of the target compound [10].

Liquid Chromatographic Retention

In reversed-phase liquid chromatography, 1-tert-Butyl-4-(1-chloroethyl)benzene is expected to show strong retention due to its hydrophobic character. The compound's retention behavior on C18 columns would be primarily governed by hydrophobic interactions between the aromatic ring and tert-butyl group with the stationary phase [11] [12].

The retention characteristics are expected to follow general trends observed for substituted benzenes:

- Increased retention with increasing hydrophobic character

- Moderate influence of the chloroethyl group polarity

- Strong retention due to the combined effects of aromatic and aliphatic hydrophobic regions

Thin Layer Chromatographic Behavior

Thin layer chromatography (TLC) behavior of aromatic compounds like 1-tert-Butyl-4-(1-chloroethyl)benzene is influenced by both the mobile phase composition and the stationary phase characteristics. The compound's TLC behavior would be expected to show moderate to high Rf values in nonpolar mobile phases, with decreased mobility in more polar solvent systems [13].

Retention Prediction and Modeling

Quantitative structure-retention relationship (QSRR) models can be applied to predict the chromatographic behavior of 1-tert-Butyl-4-(1-chloroethyl)benzene. These models typically incorporate molecular descriptors such as hydrophobicity, molecular size, and electronic properties to predict retention behavior [11] [12].

Key molecular descriptors relevant to retention prediction include:

- Molecular volume and surface area

- Hydrophobic character (logP values)

- Electronic properties (dipole moment, polarizability)

- Structural features (aromatic rings, substituent effects)

Surface Interaction Properties

The surface interaction properties of 1-tert-Butyl-4-(1-chloroethyl)benzene are determined by its molecular structure and the resulting intermolecular forces. These properties influence the compound's behavior at interfaces and its interactions with various surfaces.

Surface Tension and Interfacial Properties

While specific surface tension data for 1-tert-Butyl-4-(1-chloroethyl)benzene is not available in the literature, the surface behavior can be estimated based on molecular structure and comparison with similar compounds. The compound's surface tension is expected to be lower than that of water due to its organic nature and the presence of hydrophobic groups [14].

The molecular structure influences surface behavior through several mechanisms:

- The aromatic ring system provides π-electron interactions

- The tert-butyl group contributes significant hydrophobic character

- The chloroethyl group introduces moderate polarity and specific interactions

Adsorption Behavior

The adsorption behavior of 1-tert-Butyl-4-(1-chloroethyl)benzene on various surfaces is expected to be influenced by both hydrophobic interactions and specific chemical interactions. The compound's structure suggests strong adsorption on hydrophobic surfaces and moderate interactions with polar surfaces [15].

Key factors affecting adsorption behavior include:

- Van der Waals forces from the aromatic ring and alkyl groups

- Specific interactions through the chlorine atom

- Steric effects from the bulky tert-butyl group

- Dipole-dipole interactions from the chloroethyl group

Molecular Interactions

The intermolecular interactions of 1-tert-Butyl-4-(1-chloroethyl)benzene are dominated by van der Waals forces, with contributions from dipole-dipole interactions and potential hydrogen bonding through the chlorine atom. These interactions influence the compound's physical properties and behavior in different environments [1] [2].

Predicted Collision Cross Section

The predicted collision cross section for 1-tert-Butyl-4-(1-chloroethyl)benzene provides insight into its molecular shape and size. The compound shows a predicted collision cross section of 142.7 Ų for the [M+H]+ ion, which is consistent with its molecular structure and size [16]. This value is useful for ion mobility spectrometry applications and provides information about the compound's three-dimensional structure [16].

Interface Behavior

The interface behavior of 1-tert-Butyl-4-(1-chloroethyl)benzene is expected to show preferential orientation of the hydrophobic tert-butyl group away from aqueous phases, while the chloroethyl group may interact more favorably with polar interfaces. This amphiphilic character, though limited, influences the compound's behavior at phase boundaries [1] [2].

Data Summary Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₇Cl | [1] |

| Molecular Weight | 196.72 g/mol | [1] |

| CAS Number | 13372-41-3 | [1] |

| Physical State | Liquid | [2] |

| Appearance | Colorless to light yellow | [2] |

| Water Solubility | Insoluble | [6] |

| Predicted CCS ([M+H]+) | 142.7 Ų | [16] |

| Related Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 1-tert-Butyl-4-chlorobenzene | C₁₀H₁₃Cl | 216 | 23 | 1.01 |

| 1-tert-Butyl-4-(chloromethyl)benzene | C₁₁H₁₅Cl | 98-103 (7 mmHg) | Not available | 0.945 |

| tert-Butylbenzene | C₁₀H₁₄ | 169 | -57.8 | 0.867 |